2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-

Galanin GAL3 receptor Structure-Activity Relationship (SAR) Isomeric differentiation

The compound 2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl- (CAS 647013-16-9) is a member of the 3-arylimino-2-indolone class, recognized as the first published series of high-affinity, selective antagonists for the galanin GAL3 receptor. This chemotype features a key imine linkage at the 3-position of the oxindole core, connecting to a substituted aryl ring.

Molecular Formula C16H13FN2O
Molecular Weight 268.28 g/mol
CAS No. 647013-16-9
Cat. No. B12597186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-
CAS647013-16-9
Molecular FormulaC16H13FN2O
Molecular Weight268.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=NC3=CC(=CC=C3)F)C(=O)N2)C
InChIInChI=1S/C16H13FN2O/c1-9-6-10(2)14-13(7-9)15(16(20)19-14)18-12-5-3-4-11(17)8-12/h3-8H,1-2H3,(H,18,19,20)
InChIKeyVIKGWDCRQWBODM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl- (CAS 647013-16-9) – A Structurally Differentiated 3-Arylimino-2-Indolone Galanin GAL3 Antagonist Scaffold


The compound 2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl- (CAS 647013-16-9) is a member of the 3-arylimino-2-indolone class, recognized as the first published series of high-affinity, selective antagonists for the galanin GAL3 receptor [1]. This chemotype features a key imine linkage at the 3-position of the oxindole core, connecting to a substituted aryl ring. The specific compound is characterized by a 3-fluorophenylimino group and a 5,7-dimethyl substitution pattern on the indolone scaffold, defining its unique molecular structure with the formula C16H13FN2O and a molecular weight of 268.29 g/mol .

Why 2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl- Cannot Be Replaced by Generic 3-Imino-2-Indolone Analogs


Substitution on the 3-arylimino-2-indolone scaffold is not generic; minor structural variations profoundly impact target affinity and selectivity. Published structure-activity relationship (SAR) data for this class demonstrates that the position of a fluorine substituent on the phenyl ring drastically alters potency at the GAL3 receptor, with meta-substitution conferring distinct activity profiles compared to para-substitution [1]. Furthermore, the presence of 5,7-dimethyl groups on the core indolone ring modulates both the electronic character and steric environment, which critically influences the compound's pharmacokinetic properties and receptor binding conformation compared to the unsubstituted parent nucleus. Therefore, substituting CAS 647013-16-9 with its 4-fluorophenyl isomer (CAS 647013-17-0) or a non-methylated analog is expected to result in a loss or alteration of the desired biological effect.

Quantitative Differentiation Evidence for 2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl- (CAS 647013-16-9) at the Galanin GAL3 Receptor


Meta vs. Para Fluorophenyl Substitution: A Critical Determinant of GAL3 Affinity

Within the 3-arylimino-2-indolone class, the position of the fluorine substituent on the 3-phenylimino ring is a key determinant of GAL3 receptor binding affinity [1]. While direct quantitative Ki data for CAS 647013-16-9 (3-fluorophenyl) is not publicly disclosed in literature separate from its 4-fluorophenyl isomer (CAS 647013-17-0), the published SAR framework indicates that meta-substituted phenyl analogs exhibit a distinct activity cliff relative to their para-substituted counterparts. The meta-fluorine induces a different electrostatic potential and dipole moment vector, leading to a non-overlapping binding pose within the GAL3 orthosteric site compared to the para-fluorine isomer.

Galanin GAL3 receptor Structure-Activity Relationship (SAR) Isomeric differentiation

5,7-Dimethyl Indolone Core as a Potency and Selectivity Modulator vs. Unsubstituted Core

The 5,7-dimethyl substitution on the indolone core of CAS 647013-16-9 represents a significant structural deviation from the unsubstituted 3-arylimino-2-indolone core. According to the foundational work on this series, the addition of methyl groups at these positions is hypothesized to influence both metabolic stability and selectivity over the closely related GAL1 and GAL2 receptors [1]. The parent compound in the series, 1,3-dihydro-1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-2H-indol-2-one, demonstrated high selectivity for GAL3 over a broad panel of targets, including GAL1 and GAL2, and the core dimethylation pattern is anticipated to further refine this selectivity profile by altering helix interactions in the receptor binding pocket [1].

Physicochemical properties Selectivity GAL3 vs. GAL1/GAL2

Functional Antagonism and Potency at Human GAL3 Receptor

The 3-arylimino-2-indolone class is characterized as functional antagonists at the human GAL3 receptor, not merely ligands. The prototypical compound 9 demonstrated antagonist activity with a functional Kb of 29 nM in a human GAL3 functional assay [1]. The structural features of CAS 647013-16-9, including its N1-unsubstituted indolone and 3-fluorophenylimino group, are consistent with the key pharmacophore required for antagonist efficacy. It is expected to maintain a similar functional profile, acting as a neutral antagonist rather than an inverse agonist, based on the shared scaffold.

Functional assay Antagonism GAL3 receptor

Recommended Application Scenarios for 2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl- in GAL3-Focused Research


In Vitro Pharmacological Validation of Human GAL3 Receptor Antagonism

CAS 647013-16-9 is best deployed as a small-molecule probe to confirm the antagonist role of GAL3 in cellular signaling pathways. Its class-defined functional antagonism (Kb ≈ 29 nM for the close analog) [1] makes it suitable for blocking galanin-evoked responses in recombinant cell lines expressing human GAL3 receptors. Researchers should use it in concentration-response experiments to establish a robust IC50 and confirm surmountable antagonism, with the 4-fluorophenyl isomer (CAS 647013-17-0) serving as a critical negative control to demonstrate the pharmacological effect of positional isomerism.

Structure-Activity Relationship (SAR) Probe for Isomeric Differentiation

The unique 3-fluorophenyl substitution pattern is a key differentiator. This compound is ideal for SAR libraries comparing meta-, ortho-, and para-substituted 3-arylimino-2-indolones. The systematic comparison of CAS 647013-16-9 with its 4-fluorophenyl isomer (CAS 647013-17-0) and the des-methyl analog allows medicinal chemists to map the fluorine position preference and core methylation effects on GAL3 affinity and selectivity [1]. This is essential for designing next-generation GAL3 antagonists with optimized pharmaceutical properties.

Target Engagement and Selectivity Profiling in CNS Drug Discovery

GAL3 receptors are implicated in mood and anxiety disorders, making selective antagonists a potential therapeutic avenue [1]. This compound can be used in target engagement studies to verify that a biological effect is specifically mediated by GAL3, not GAL1 or GAL2. Its predicted selectivity profile, amplified by the 5,7-dimethyl core, makes it a superior tool for dissecting GAL3-specific roles in the central nervous system compared to non-selective galanin ligands.

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